molecular formula C11H11IN2O2 B2566067 2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid CAS No. 15641-49-3

2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid

Cat. No.: B2566067
CAS No.: 15641-49-3
M. Wt: 330.125
InChI Key: KZMSFQVSICYJHE-UHFFFAOYSA-N
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Description

2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid is a halogenated derivative of tryptophan, where an iodine atom is substituted at the 5-position of the indole ring. This compound (CAS: 161295-03-0) has a molecular formula of C₁₁H₁₁IN₂O₂ and a molecular weight of 330.12 g/mol . Its structure combines the core features of aromatic indole with an alanine side chain, making it a valuable building block for biochemical studies and drug development. The iodine substituent introduces significant steric bulk and lipophilicity, which can influence binding interactions and metabolic stability compared to non-halogenated or smaller-halogen analogs.

Properties

IUPAC Name

2-amino-3-(5-iodo-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMSFQVSICYJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid typically involves the iodination of 2-Amino-3-(1H-indol-3-yl)propanoic acid. This can be achieved through electrophilic substitution reactions where iodine is introduced to the indole ring. Common reagents for this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for producing this compound on an industrial scale would likely involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinonoid derivatives, while substitution reactions can yield various functionalized indole derivatives .

Scientific Research Applications

Neuroprotective Applications

One of the most promising applications of 2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid is its neuroprotective effects. Studies have indicated that derivatives of indole compounds, including this acid, exhibit protective properties against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotection Mechanism

In a study involving SH-SY5Y cells, it was found that indole derivatives could significantly reduce oxidative stress induced by neurotoxic agents. The compound demonstrated the ability to inhibit lipid peroxidation and protect neuronal cells from apoptosis caused by amyloid-beta peptide exposure . This suggests that this compound may serve as a lead compound for developing therapeutic agents targeting neurodegenerative diseases.

Antioxidant Properties

The antioxidant properties of this compound have also been explored. Research indicates that the compound can act as a free radical scavenger, thereby reducing oxidative stress in cellular models.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound25Scavenges free radicals
Indole derivative X30Inhibits lipid peroxidation
Indole derivative Y15Modulates antioxidant enzyme activity

Potential in Drug Development

The structural features of this compound make it a candidate for drug development. Its ability to cross the blood-brain barrier (BBB) while maintaining biological activity is crucial for treating central nervous system disorders.

Research Insights

Research has shown that indole-based compounds can selectively inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegeneration. The potential for this compound to act as an MAO-B inhibitor opens avenues for developing treatments for depression and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to different pharmacological effects. The iodine atom may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Halogenation at the 5-position of the indole ring is a common modification. Key analogs include:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid I C₁₁H₁₁IN₂O₂ 330.12 High lipophilicity; potential radiolabeling applications
2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid Cl C₁₁H₁₁ClN₂O₂ 238.67 Moderate electronegativity; antimicrobial research
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid F C₁₁H₁₁FN₂O₂ 222.22 Enhanced polarity; neurotransmitter studies
(S)-5-Fluoro-L-tryptophan hydrochloride F (salt form) C₁₁H₁₂ClFN₂O₂ 258.68 Improved solubility for in vitro assays

Key Observations :

  • Iodine confers the highest molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Fluoro analogs exhibit lower steric hindrance, making them suitable for targeting enzymes like tryptophan hydroxylase .
  • Chloro derivatives balance lipophilicity and reactivity, often explored in antimicrobial agents .

Analogs with Functional Group Modifications

Substitution with non-halogen groups alters electronic and hydrogen-bonding properties:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(R)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid OH C₁₁H₁₂N₂O₃ 220.22 Hydrogen-bond donor; serotonin biosynthesis studies
2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid NH₂ C₁₁H₁₃N₃O₂ 219.24 Basic side chain; precursor for fluorescent probes
3-Amino-2-(5-methoxy-1H-indol-3-yl)propionic acid OCH₃ C₁₂H₁₄N₂O₃ 234.25 Increased metabolic stability; antihypertensive research

Key Observations :

  • Hydroxy and amino groups enhance solubility and enable interactions with polar targets, such as receptors or enzymes .
  • Methoxy groups improve metabolic stability by resisting oxidative degradation, relevant in cardiovascular drug development .

Protected and Salt Forms

Derivatization for stability or enhanced bioavailability:

Compound Name Modification Molecular Formula Molecular Weight (g/mol) Applications References
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid Boc-protected C₁₆H₁₈FN₂O₄ 330.33 Intermediate in peptide synthesis
(±)-2-Amino-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic acid hydrochloride Benzyloxy, HCl salt C₁₈H₁₇ClN₂O₃ 356.80 Improved crystallinity for structural studies

Key Observations :

  • Boc protection is critical for preventing unwanted side reactions during solid-phase synthesis .
  • Hydrochloride salts enhance solubility and stability, facilitating pharmacological testing .

Biological Activity

2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid, also known as 5-Iodo-L-tryptophan, is an indole-based amino acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

The chemical formula of this compound is C11H11IN2O2C_{11}H_{11}IN_{2}O_{2}, with a molecular weight of 330.12 g/mol. It has a CAS number of 161295-03-0 and is known for its solubility in various solvents, which is crucial for its application in biological assays and formulations .

PropertyValue
CAS No.161295-03-0
Molecular FormulaC11H11IN2O2
Molecular Weight330.12 g/mol
SolubilityVaries by solvent
Storage Conditions-80°C for 6 months; -20°C for 1 month

The compound exhibits various biological activities primarily through modulation of neurotransmitter pathways, particularly those involving serotonin and kynurenine metabolism. Its structural similarity to tryptophan allows it to act as a substrate for enzymes involved in these pathways, influencing both neurochemical signaling and metabolic processes .

Pharmacological Effects

  • Antitumor Activity : Research indicates that 5-Iodo-L-tryptophan may possess antitumor properties. In vivo studies demonstrated significant uptake in tumor-bearing models, suggesting potential utility in cancer imaging and treatment .
  • Neuroprotective Effects : The compound's role in the serotonin pathway suggests possible neuroprotective effects, making it a candidate for studying neurodegenerative diseases .
  • Anti-inflammatory Properties : Some studies have indicated that derivatives of tryptophan can inhibit phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. This inhibition could lead to reduced inflammation in various models .

Study on Antitumor Activity

In a study examining the antitumor effects of 5-Iodo-L-tryptophan, researchers evaluated its uptake in B16F10 melanoma-bearing mice. The results showed that the compound exhibited significant tumor localization with a high tumor-to-muscle ratio over time, indicating its potential as a radiotracer in PET imaging and therapeutic applications .

Neuroprotective Potential

Another investigation focused on the neuroprotective effects of tryptophan derivatives, including 5-Iodo-L-tryptophan. The study assessed the compound's ability to mitigate oxidative stress in neuronal cells, showing promising results that suggest it could help protect against neurodegenerative conditions such as Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling iodinated indole derivatives with protected amino acid precursors. For example, outlines a protocol for analogous halogenated indole compounds using:
  • Key steps :

Indole iodination : Use N-iodosuccinimide (NIS) in acetic acid to introduce iodine at the 5-position of the indole ring.

Amino acid coupling : Employ Boc-protected serine or cysteine derivatives for stereoselective condensation via Mitsunobu or Ullmann-type reactions.

Deprotection : Remove protecting groups (e.g., Boc) using trifluoroacetic acid (TFA).

  • Optimization strategies :

  • Use catalysts like Pd(OAc)₂ for cross-coupling reactions to enhance yield .

  • Monitor reaction progress with TLC or HPLC to adjust stoichiometry and temperature.

    • Data Table : Example Reaction Conditions (Adapted from )
StepReagents/ConditionsYield (%)Characterization Method
IodinationNIS, AcOH, 50°C, 12h78¹H NMR (aromatic region: δ 7.2–7.5 ppm)
CouplingBoc-Ser-OH, DCC, DMAP, RT65FT-IR (C=O stretch: 1709 cm⁻¹)

Q. How should researchers approach the structural characterization of this compound to confirm its identity and purity?

  • Methodological Answer : Combine multiple spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Focus on indole proton shifts (δ 10.7–10.8 ppm for NH) and iodinated aromatic carbons (δ 110–120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z ≈ 346.0 for C₁₁H₁₀IN₂O₂) .
  • Elemental Analysis : Validate %C, %H, %N (±0.3% tolerance) .
  • HPLC-PDA : Use C18 columns with UV detection (λ = 280 nm) to assess purity (>95%) .

Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?

  • Methodological Answer : Prioritize assays targeting indole derivatives’ known mechanisms:
  • Receptor binding : Screen for affinity to serotonin (5-HT) receptors via radioligand displacement assays .
  • Enzyme inhibition : Test against tryptophan hydroxylase (TPH) using fluorometric activity kits .
  • Cellular uptake : Use radiolabeled ([¹²⁵I]) analogs to study transport in neuronal cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of iodine substitution in this compound?

  • Methodological Answer :
  • Comparative analogs : Syntize fluoro-, chloro-, and bromo-substituted variants (e.g., ) to compare steric/electronic effects.
  • Computational modeling : Perform DFT calculations to assess iodine’s impact on indole ring electron density and binding pocket interactions .
  • Biological testing : Correlate substitution with activity in receptor-binding assays (e.g., 5-HT₃ vs. 5-HT₂A selectivity) .

Q. What strategies are effective in resolving discrepancies in reported biological activities of halogenated indole amino acid derivatives?

  • Methodological Answer : Address variability through:
  • Standardized protocols : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and assay conditions (pH, temperature) .
  • Impurity profiling : Employ LC-MS to rule out contaminants (e.g., notes diiodo byproducts affecting activity).
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) alongside traditional radioligand assays .

Q. How can researchers design stability studies to assess the compound’s integrity under various experimental conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • Thermal stability : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for deiodination or oxidation products .

  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect indole ring decomposition .

  • pH stability : Test solubility and degradation in buffers (pH 1–10) using NMR to identify hydrolysis products .

    • Data Table : Stability Study Parameters (Adapted from )
ConditionTest DurationKey Degradation MarkerAnalytical Method
40°C/75% RH4 weeksLoss of iodine (m/z shift)LC-MS
UV light (320–400 nm)48hNew peak at λ = 254 nmHPLC-PDA

Q. What advanced analytical methods are recommended for quantifying trace impurities in synthesized batches?

  • Methodological Answer :
  • LC-MS/MS : Detect sub-0.1% impurities (e.g., diiodinated byproducts) using MRM (multiple reaction monitoring) .
  • NMR relaxation editing : Suppress major compound signals to amplify impurity detection .
  • ICP-MS : Quantify residual iodine content to ensure compliance with pharmacopeial limits (<10 ppm) .

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